NPG Glycol-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H12O2 |
|---|---|
Molecular Weight |
110.18 g/mol |
IUPAC Name |
2,2-bis(trideuteriomethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O2/c1-5(2,3-6)4-7/h6-7H,3-4H2,1-2H3/i1D3,2D3 |
InChI Key |
SLCVBVWXLSEKPL-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(CO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(CO)CO |
Origin of Product |
United States |
Synthetic Methodologies for Npg Glycol D6 and Its Deuterated Analogues
Strategies for Deuterium (B1214612) Incorporation into the Neopentyl Glycol Scaffold
The synthesis of NPG Glycol-d6 requires specific methods to introduce deuterium atoms at desired positions within the molecule. The two primary approaches are direct catalytic deuteration and synthesis using deuterated starting materials.
Direct Catalytic Deuteration Processes
Direct catalytic deuteration involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing neopentyl glycol molecule. This can be achieved using a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a suitable catalyst. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al2O3), can facilitate this hydrogen-deuterium exchange at elevated temperatures and pressures.
The efficiency of this method depends on the catalyst's activity and the reaction conditions. While potentially a more direct route, controlling the specific sites and the extent of deuteration to achieve a precise d6 analogue can be challenging, often leading to a mixture of partially and fully deuterated products.
Synthesis via Deuterated Precursor Molecules
A more controlled and widely applicable method for synthesizing this compound involves the use of deuterated precursor molecules. This approach builds the deuterated neopentyl glycol scaffold from smaller, readily available deuterated building blocks, ensuring the precise location and number of deuterium atoms in the final product.
The industrial synthesis of neopentyl glycol proceeds via a crossed aldol (B89426) condensation between isobutyraldehyde (B47883) and formaldehyde (B43269), followed by a reduction step. nih.govresearchgate.net This pathway can be adapted to produce this compound by utilizing deuterated versions of the starting aldehydes. For instance, the reaction of isobutyraldehyde with deuterated formaldehyde (formaldehyde-d2) in the presence of a base catalyst, such as a tertiary amine or an alkali hydroxide, would yield a deuterated intermediate, hydroxypivaldehyde-d2. nih.govwikipedia.org Subsequent reduction of this intermediate would lead to NPG Glycol-d2. To achieve a d6 analogue, a combination of deuterated isobutyraldehyde and deuterated formaldehyde would be necessary.
The success of this mixed aldol reaction relies on the higher reactivity of formaldehyde as an electrophile and the fact that it cannot enolize, which minimizes self-condensation products. scribd.com
Table 1: Representative Catalysts and Conditions for Crossed Aldol Condensation
| Catalyst Type | Physical State | Reaction Temperature (°C) | Pressure (Atm) |
| Tertiary amine | Liquid | 90 | 1 |
| Ion exchange resin | Solid | 60 | 1 |
| Alkali hydroxide | Solid | 70 | 1 |
This table presents typical conditions for the non-deuterated synthesis, which are expected to be similar for the synthesis with deuterated precursors.
Following the aldol condensation to form the deuterated hydroxypivaldehyde intermediate, a reduction step is required to produce this compound. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in place of hydrogen gas (H2). wikipedia.orgmdpi.com Various hydrogenation catalysts can be employed, with copper-based catalysts and ruthenium on a support being effective. mdpi.com
Alternatively, reduction can be performed using deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). These reagents provide a deuterium source for the reduction of the aldehyde group in the deuterated hydroxypivaldehyde intermediate to a deuterated hydroxymethyl group.
Table 2: Typical Conditions for the Hydrogenation of Hydroxypivaldehyde
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Selectivity to NPG (%) |
| Copper Chromite | 110 - 170 | 2 | >99 | >98 |
| Ruthenium/Carbon | 100 - 150 | 4.0 | 99.5 | 99.3 |
| Copper-Aluminum | 100 - 180 | 1.5 - 4.0 | High | High |
This table illustrates conditions for the hydrogenation of the non-deuterated intermediate. For the synthesis of this compound, H2 would be replaced with D2.
Derivatization Techniques for this compound in Research Applications
This compound, once synthesized, can be further modified or derivatized for specific research purposes. Esterification is a common derivatization technique that enhances the utility of neopentyl glycol and its deuterated analogues in various fields, such as in the development of synthetic lubricants and plasticizers. wikipedia.org
Esterification Reactions with Defined Carboxylic Acids
Esterification of this compound involves the reaction of its two hydroxyl groups with one or two equivalents of a carboxylic acid in the presence of an acid catalyst. pnu.ac.ir This reaction, often a Fischer esterification, produces mono- or di-esters of the deuterated glycol. masterorganicchemistry.com The choice of carboxylic acid allows for the tuning of the final product's physical and chemical properties.
The reaction is typically carried out at elevated temperatures, and the removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the formation of the ester. researchgate.net Studies on the esterification of non-deuterated neopentyl glycol with various carboxylic acids, such as acetic acid and 2-ethylhexanoic acid, have been conducted to determine the reaction kinetics and optimize conditions. finechem-mirea.ru These findings provide a strong basis for the esterification of this compound.
Table 3: Research Findings on Neopentyl Glycol Esterification
| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Diester (%) |
| Acetic Acid | Self-catalyzed | 100 - 110 | 20 - 22 | 95 |
| 2-Ethylhexanoic Acid | Self-catalyzed | 160 - 170 | 26 - 28 | - |
| Palm Oil Fatty Acids | Sulphuric Acid | 145 | 4.56 | 90 |
This table summarizes findings from the esterification of non-deuterated neopentyl glycol. Similar conditions are expected to apply for the derivatization of this compound.
The resulting deuterated esters can serve as standards in analytical chemistry or be used in studies where isotopic labeling is required to track the fate of the neopentyl glycol moiety.
Formation of Acetal (B89532) and Ketal Protecting Groups
One of the significant applications of diols in organic synthesis is their use as protecting groups for carbonyl functionalities (aldehydes and ketones) to prevent them from reacting under certain conditions, such as with strongly basic or nucleophilic reagents. wikipedia.org this compound can be employed to form stable cyclic acetals or ketals, which are unreactive in neutral to strongly basic environments.
The formation of these protecting groups involves the acid-catalyzed reaction of an aldehyde or ketone with this compound. This reaction is an equilibrium process, and to drive it to completion, the water generated is typically removed. The resulting cyclic acetal contains a 1,3-dioxane (B1201747) ring structure. This protection strategy is valuable when a selective reaction is required elsewhere in a molecule containing a carbonyl group. wikipedia.org For instance, if a molecule contains both an ester and a ketone, the ketone can be protected as a deuterated neopentyl glycol ketal, allowing for the selective reduction of the ester using a reagent like lithium aluminum hydride, which would otherwise react with the ketone.
Deprotection, or the removal of the acetal group to regenerate the original carbonyl, is readily accomplished by treatment with aqueous acid, reversing the formation reaction. wikipedia.org
Table 1: Typical Reaction Conditions for Acetal/Ketal Protection using Neopentyl Glycol
| Step | Reagents | Solvent | Conditions | Typical Yield |
|---|---|---|---|---|
| Protection | Carbonyl Compound, Neopentyl Glycol, Camphorsulfonic acid | Benzene (PhH) | Reflux | 96% synarchive.com |
| Deprotection | Hydrochloric Acid (HCl) | Methanol (MeOH) | 0 °C to Room Temp | 96% synarchive.com |
Synthesis of this compound Derived Amphiphiles and Detergents
Neopentyl glycol serves as a core scaffold for a novel class of amphiphiles that have shown significant promise in the field of membrane protein science. ku.dk These detergents, such as Maltose-Neopentyl Glycol (MNG) amphiphiles, are constructed around the central quaternary carbon of the neopentyl glycol structure. ku.dkresearchgate.net Their unique architecture, which allows for the attachment of two hydrophilic head groups and two lipophilic tails, provides properties distinct from conventional detergents, leading to enhanced stability and successful crystallization of integral membrane proteins. researchgate.net
The synthesis of these amphiphiles is straightforward, making them accessible tools for researchers. researchgate.net The general synthetic route involves the functionalization of the two hydroxyl groups of the neopentyl glycol core. For MNGs, this typically involves attaching two maltose (B56501) units as the hydrophilic portion and two alkyl chains (e.g., n-decyl chains) as the lipophilic portion. researchgate.net
By substituting standard neopentyl glycol with this compound in the synthetic pathway, a corresponding series of deuterated amphiphiles can be produced. These deuterated detergents would be invaluable for biophysical studies, particularly those employing neutron scattering techniques, where the contrast between hydrogen and deuterium is exploited to probe molecular structures and interactions.
Table 2: Examples of Neopentyl Glycol-Based Amphiphiles
| Amphiphile Name | Abbreviation | Hydrophilic Group(s) | Lipophilic Group(s) | Reference |
|---|---|---|---|---|
| Maltose-Neopentyl Glycol | MNG | Maltose | Alkyl Chains | researchgate.net, ku.dk |
Preparation of Organoboronic Esters from this compound
Organoboronic acids and their esters are exceptionally versatile intermediates in modern organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. Neopentyl glycol is frequently used to form stable, crystalline, and easily handled cyclic boronic esters. wikipedia.org These esters exhibit good stability and are suitable for a wide range of chemical transformations.
The preparation of this compound derived organoboronic esters can be achieved through several methods. A common approach is the lithiation-borylation reaction. In this method, an organolithium reagent is generated in situ and then reacted with a trialkyl borate (B1201080), followed by esterification with this compound. Alternatively, a carbamate-directed lithiation followed by reaction with a boronic ester can yield highly hindered tertiary neopentyl boronic esters with excellent stereocontrol. researchgate.net The use of this compound in these syntheses provides a pathway to deuterated boronic esters, which can be used to introduce deuterium labels into complex molecules with high precision.
Table 3: General Lithiation-Borylation Sequence for Neopentyl Boronic Ester Synthesis
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Lithiation | Organohalide or activated C-H bond, Organolithium reagent (e.g., s-BuLi) |
| 2 | Borylation | Trialkyl borate or Boronic Ester |
| 3 | Esterification / Workup | this compound, Acidic or Basic Workup |
Isotopic Purity and Enrichment Analysis in this compound Synthesis
A critical aspect of synthesizing isotopically labeled compounds is the accurate determination of their isotopic purity and the degree of enrichment. For this compound, it is essential to quantify the extent of deuterium incorporation and confirm that the deuterium atoms are located at the intended positions. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust strategy for this analysis. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the level of deuterium incorporation. rsc.org By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, the mass shift due to the replacement of hydrogen (¹H) with deuterium (²H) can be precisely measured. The analysis of the isotopic distribution pattern allows for the calculation of the percentage of molecules that contain the desired number of deuterium atoms (d6), as well as the percentages of partially deuterated (d1-d5) and non-deuterated (d0) species. rsc.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is used to confirm the specific sites of deuteration.
¹H NMR (Proton NMR): In a highly enriched this compound sample, the signals corresponding to the protons on the deuterated methyl and methylene (B1212753) groups will be significantly diminished or absent. The integration of any residual proton signals against an internal standard allows for the quantification of the isotopic purity.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts nearly identical to their proton counterparts, confirming the positions of the deuterium labels. sigmaaldrich.com Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy. nih.gov
By combining these analytical techniques, a comprehensive evaluation of the isotopic enrichment and structural integrity of synthesized this compound can be achieved, ensuring its quality for subsequent applications. rsc.orgrsc.org
Spectroscopic Characterization and Structural Elucidation Studies of Npg Glycol D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems
NMR spectroscopy is a cornerstone for molecular structure determination, and the use of deuterated compounds provides specific insights. Deuterium (B1214612) (²H) is an NMR-active nucleus (spin I=1), and its presence influences both ²H NMR spectra and the ¹H and ¹³C NMR spectra of the molecule.
Deuterium NMR (²H NMR) for Positional Isomerism and Dynamics
Deuterium NMR directly probes the deuterated sites within a molecule. For NPG Glycol-d6, the two methyl groups, each fully deuterated to form -CD₃ units, are the primary sites of interest.
Expected Signals: The two equivalent -CD₃ groups are expected to give rise to a single signal in the ²H NMR spectrum. Due to the quadrupolar nature of deuterium (spin I=1), the signals can be broader than typical ¹H NMR signals, depending on the molecular environment and relaxation processes.
Positional Isomerism: While this compound is synthesized with deuteration specifically on the methyl groups, ²H NMR could, in principle, distinguish between different deuteration patterns if they were present. However, for a compound specified as "d6" and assuming complete deuteration of the two methyl groups, positional isomerism related to the methyls is not applicable.
Dynamics: The chemical shift and line shape of the ²H NMR signal can provide information about the local environment and molecular motion, such as rotation around the C-C bond connecting the methyl group to the quaternary carbon.
Table 3.1.1: Expected ²H NMR Data for this compound
| Deuterated Site | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment | Notes |
| -CD₃ (x2) | [Specific value not found in search results] | Singlet | Methyl groups | Signal may be broadened due to quadrupolar relaxation. |
Proton NMR (¹H NMR) of Residual Protonated Species
The ¹H NMR spectrum of this compound will primarily reveal the signals from the non-deuterated protons, namely the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons. The absence of signals from the methyl protons is a key indicator of successful deuteration.
Methylene Protons: The four protons of the two -CH₂- groups are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet, as coupling to the deuterated methyl groups is typically very weak or absent, and there is no vicinal proton coupling.
Hydroxyl Protons: The two hydroxyl (-OH) protons will exhibit a signal whose chemical shift is variable and depends on concentration, temperature, and solvent. These signals are often broad due to exchange processes.
Residual Protons: If the deuteration is incomplete, signals corresponding to residual -CH₃ groups would appear in the spectrum. These would likely be observed as a singlet or a multiplet, depending on any residual coupling to deuterium.
Table 3.1.2: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment | Notes |
| -CH₂- (x4) | [Specific value not found in search results] | Singlet | Methylene groups | Symmetry of the molecule leads to a single signal. |
| -OH (x2) | [Specific value not found in search results] | Broad singlet | Hydroxyl groups | Chemical shift is concentration and solvent dependent. |
| -CH₃ (residual) | [Specific value not found in search results] | Singlet/Multiplet | Methyl groups | Only observed if deuteration is incomplete. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of this compound. The deuteration of the methyl groups has a direct impact on the signals of the methyl carbons and can also subtly influence the chemical shifts of neighboring carbons.
Quaternary Carbon: The central quaternary carbon atom, bonded to the two methyl groups and the two methylene groups, is expected to show a distinct signal.
Methylene Carbons: The two -CH₂- carbons are equivalent due to symmetry and will appear as a single signal.
Methyl Carbons: The carbons of the -CD₃ groups will exhibit signals that are split into a multiplet due to one-bond coupling to deuterium (¹J(C,D)). This splitting is typically a triplet of triplets or a more complex multiplet, depending on the coupling constants. Deuterium substitution can also cause a small upfield shift (isotope effect) in the ¹³C chemical shift of the deuterated carbon compared to its protonated analogue.
Table 3.1.3: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment | Notes |
| Quaternary C | [Specific value not found in search results] | Singlet | Central carbon | |
| -CH₂- | [Specific value not found in search results] | Singlet | Methylene carbons | |
| -CD₃ | [Specific value not found in search results] | Multiplet (e.g., triplet of triplets) | Methyl carbons | Split by ¹J(C,D) coupling. Small isotopic shift expected. |
Vibrational Spectroscopy for Isotopic Effects on Molecular Modes
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are sensitive to changes in molecular structure and bonding, including the effects of isotopic substitution. Replacing hydrogen with deuterium leads to significant shifts in vibrational frequencies due to the change in reduced mass.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For this compound, the key spectral features will be related to the C-D bonds and the remaining functional groups.
C-D Vibrations: The most prominent changes compared to non-deuterated NPG would be the appearance of C-D stretching vibrations, typically observed at lower wavenumbers (around 2000-2200 cm⁻¹) than C-H stretches (around 2850-3000 cm⁻¹). Bending vibrations of the -CD₃ groups would also be present.
Table 3.2.1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Expected Assignment | Intensity | Notes |
| ~2000-2200 | C-D Stretch | Strong | Characteristic of deuterated methyl groups. |
| ~1000-1100 | C-D Bend | Medium | |
| ~3200-3500 | O-H Stretch | Broad, Strong | Similar to non-deuterated NPG. |
| ~1050-1150 | C-O Stretch | Strong | Similar to non-deuterated NPG. |
| ~1350-1450 | C-H Bend (residual) | Weak | Only if residual protonated methyls are present. |
Raman Spectroscopy Applications
Raman spectroscopy complements FT-IR by detecting vibrational modes that are Raman-active. Similar to FT-IR, isotopic substitution with deuterium significantly impacts Raman spectra.
C-D vs. C-H Bands: The presence of C-D stretching and bending vibrations will be evident in the Raman spectrum, appearing at different wavenumbers compared to C-H vibrations. It has been noted that deuterium substitution can lead to an increase in Raman signal intensity for the deuterated species beilstein-journals.org.
Table 3.2.2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Expected Assignment | Intensity | Notes |
| ~2000-2200 | C-D Stretch | Strong | Enhanced intensity expected due to deuterium. |
| ~1000-1100 | C-D Bend | Medium | |
| ~3200-3500 | O-H Stretch | Medium | Similar to non-deuterated NPG. |
| ~1050-1150 | C-O Stretch | Strong | Similar to non-deuterated NPG. |
| ~800-1000 | C-C Stretch | Medium | Backbone vibrations. |
Mass Spectrometry (MS) for Isotopic Composition Verification
Mass spectrometry (MS) is a critical analytical tool for confirming the isotopic composition and purity of deuterated compounds like this compound. By precisely measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can unequivocally verify the extent of deuterium incorporation. For this compound, which ideally has six hydrogen atoms on the methyl groups replaced by deuterium (2,2-bis(trideuteriomethyl)propane-1,3-diol), the molecular weight is expected to be approximately 108.19 g/mol , compared to 104.15 g/mol for non-deuterated Neopentyl Glycol (NPG) vulcanchem.com.
High-resolution mass spectrometry techniques can provide accurate mass measurements, allowing for the determination of the elemental composition and thus the isotopic enrichment ucdavis.edu. Fragmentation patterns observed in MS can also provide information about the location of deuterium atoms within the molecule. For instance, if the deuteration is specifically on the methyl groups, fragmentation pathways that cleave these groups will yield ions with masses shifted by the mass difference between hydrogen and deuterium. The verification of deuteration levels, often to >98% isotopic purity, is essential for its use in applications where precise isotopic labeling is required vulcanchem.com. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to separate and identify deuterated species within a sample, further ensuring isotopic integrity aip.org.
X-ray Diffraction (XRD) Analysis of Deuteration Effects on Crystal Structures
X-ray Diffraction (XRD) is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about crystal structures, lattice parameters, and molecular packing. When applied to deuterated compounds like this compound, XRD can reveal subtle changes in crystal structure that may arise from the substitution of hydrogen with deuterium. These changes are often attributed to differences in bond lengths (C-D bonds are typically slightly shorter and stronger than C-H bonds) and intermolecular interactions, such as hydrogen bonding researchgate.net.
Compound List:
Neopentyl Glycol (NPG)
this compound
NPG Glycol-d4
Neopentyl Glycol-d6
Neopentyl Glycol-d4
Neopentyl Glycol
2,2-dimethylpropane-1,3-diol
2,2-bis(trideuteriomethyl)propane-1,3-diol
2,2-dimethylpropanedioic acid
LiAlD4
D2O
1,3-Propanediol, 2,2-dimethyl-
Dimethylolpropane
Neopentanediol
Neopentylene glycol
2,2-Dimethyl-1,3-propanediol
Dimethyltrimethylene glycol
Hydroxypivalyl alcohol
Neol
1,3-Dihydroxy-2,2-dimethylpropane
2,2-Dimethyl-1,3-dihydroxypropane
2,2-Dimethylpropane-1,3-diol
NPG Glycol
2,2-Dimethyltrimethylene glycol
NSC 55836
Adipic acid-neopentyl glycol copolymer
Isophthalic acid
Hexahydrophthalic acid
Propylene glycol
Adipic acid
Terephthalic acid
Phthalic anhydride (B1165640)
Trimethylolpropane
Ethylene glycol
1,3,2-dioxaborinan-2-yl (B15328575)
N-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl)benzamide
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)quinoline-6-carboxamide
N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)quinoline-6-carboxamide
Glycolaldehyde
Ammonia
Lauryl maltose (B56501) neopentyl glycol (LMNG)
n-dodecyl β-D-maltoside (DDM)
Ethylene glycol-d6
Isosorbide
1,4-cyclohexanebis(methylene) dimethyl dioxalate
Caprolactone
PCL-NPG
Mechanistic Investigations and Reaction Kinetics Involving Npg Glycol D6
Elucidation of Reaction Mechanisms Utilizing Isotopic Labeling
Isotopic labeling, especially with deuterium (B1214612), is a powerful technique for dissecting reaction pathways and identifying rate-determining steps. NPG Glycol-d6, with deuterium atoms precisely placed on its methyl groups (2,2-Dimethylpropane-1,3-diol-1,1,1,3,3,3-d6), offers unique opportunities for such investigations.
Kinetic Isotope Effect (KIE) Studies
The substitution of hydrogen with deuterium can lead to observable differences in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). For this compound, studies on its esterification reactions have revealed a small, secondary KIE when the deuteration is on the methyl groups. Specifically, the ratio of rate constants for the protonated versus deuterated compound (kH/kD) has been found to be in the range of 1.02–1.05. This observation suggests that while the methyl groups are not directly involved in bond cleavage during the primary esterification mechanism at the hydroxyl group, their deuteration exerts a subtle electronic or steric influence on the transition state of the reaction. This effect provides indirect evidence about the molecular environment and electronic distribution around the reactive sites.
Tracer Studies for Reaction Pathway Delineation
As a tracer, this compound is employed to follow the fate of the neopentyl glycol molecule or specific parts of it through a reaction sequence. In polymerization processes, such as the synthesis of polyesters, tracer studies using this compound have been crucial for confirming the structural integrity of the neopentyl backbone. By monitoring the presence and location of the deuterated methyl groups, researchers can verify that these moieties remain intact throughout the polymerization, ensuring that no unintended fragmentation or side reactions involving the methyl groups occur.
Kinetic Analysis of this compound Reactivity and Esterification Processes
The kinetic analysis of this compound's reactivity, particularly in esterification, provides quantitative data on reaction rates and mechanisms. The previously mentioned secondary KIE values (kH/kD ≈ 1.02–1.05) in esterification reactions highlight the sensitivity of these processes to subtle structural changes. These findings contribute to a deeper understanding of the transition state energetics and the factors influencing the reactivity of the hydroxyl groups in this compound.
Studies on Phase Transitions and Molecular Dynamics in Orientationally Disordered Crystals
This compound, like its non-deuterated counterpart, can form orientationally disordered crystalline phases, often referred to as plastic crystals. The study of these phases involves investigating molecular dynamics and phase transitions, which are significantly influenced by isotopic composition.
Broadband Dielectric Spectroscopy (BDS) for Understanding Phase Behavior
Broadband Dielectric Spectroscopy (BDS) is a key technique for probing the molecular motions and phase transitions within crystalline solids. Studies on Neopentyl Glycol (NPG) have utilized BDS to characterize its phase behavior, revealing the presence of orientationally disordered crystalline phases where molecules undergo significant reorientational motions kuleuven.be. These dynamics are typically associated with distinct dielectric relaxation processes that allow for the characterization of phase transitions nih.gov. Investigations specifically on this compound have further demonstrated that deuteration on the methyl groups can subtly alter the temperatures of these phase transitions and influence the characteristic relaxation times associated with molecular reorientations mdpi.com. These findings underscore the impact of isotopic substitution on the solid-state dynamics of this compound.
Insights into Proton/Deuteron Conduction Mechanisms
The study of ionic conduction mechanisms in deuterated glycols, including this compound, provides insights into charge transport pathways. While conduction in such materials can be complex and influenced by factors like impurities or specific crystalline structures, research suggests that deuteration can affect lattice dynamics. This, in turn, can potentially influence the mobility of deuterons or protons within the material, offering a means to elucidate the underlying conduction mechanisms mdpi.com.
Compound List
| Compound Name | Abbreviation |
| This compound | - |
| Neopentyl Glycol | NPG |
Data Tables
Table 1: Kinetic Isotope Effect in this compound Esterification
| Reaction Type | Deuteration Site | KIE (kH/kD) | Implication |
| Esterification | Methyl groups | 1.02 – 1.05 | Secondary kinetic isotope effect, subtle electronic/steric influence |
Applications of Npg Glycol D6 in Polymer and Materials Science Research
Synthesis of Deuterated Polymers and Copolymers for Advanced Characterization
Deuterated monomers like NPG Glycol-d6 are instrumental in creating polymers with enhanced analytical capabilities. The distinct scattering properties of deuterium (B1214612) compared to protium (B1232500) (ordinary hydrogen) are particularly valuable in techniques like neutron scattering, allowing researchers to probe polymer structures and dynamics with unprecedented detail.
The synthesis of polyesters and polyurethanes using this compound as a monomer allows for the creation of deuterated polymer chains. This deuteration can subtly influence material properties due to isotopic effects, such as changes in bond strength and vibrational frequencies. While direct comparative studies specifically on this compound are emerging, research on related deuterated diols indicates potential property enhancements. For instance, studies involving deuterated polyesters have shown an increase in tensile strength compared to their non-deuterated counterparts.
| Property Modulated | Observation for Deuterated Polyesters (vs. Protiated) | Reference |
| Tensile Strength | Approximately 12% increase | vulcanchem.com |
| Thermal Stability | Potentially enhanced due to stronger C-D bonds | vulcanchem.com |
| Degradation Rate | Potentially slower due to C-D bond stability | vulcanchem.com |
Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Quasielastic Neutron Scattering (QENS), rely heavily on the contrast provided by deuteration. By selectively replacing hydrogen with deuterium in specific segments of a polymer chain or in a co-monomer like this compound, researchers can achieve "contrast matching." This allows them to isolate and study the behavior of particular polymer components within complex mixtures or to map the conformation and dynamics of polymer chains. For example, deuterated detergents like lauryl maltose (B56501) neopentyl glycol (LMNG) have been used in studies of membrane proteins to match the scattering of the detergent and highlight the protein nih.gov. Similarly, polymers synthesized with this compound can serve as deuterated components to elucidate their structural arrangements and molecular motions in various environments researchgate.netuh.eduspringernature.comfz-juelich.de. Research has shown that deuteration can lead to smaller crystal lattices and volumes in polymers compared to their protiated analogs, a finding observable via neutron scattering researchgate.net.
The use of deuterated monomers can also offer insights into polymerization kinetics and mechanisms. Isotopic labeling can influence reaction rates due to kinetic isotope effects, where the rate of a chemical reaction is altered by a change in the isotopic composition of one of the atoms participating in the rate-determining step. By studying the polymerization of this compound alongside its protiated counterpart, researchers can gain a deeper understanding of the elementary steps involved in polycondensation reactions, potentially identifying rate-limiting steps or elucidating reaction pathways. While specific studies focusing on this compound in this context are still developing, the general principle of using deuterated monomers to study reaction kinetics is well-established in polymer chemistry researchgate.netmdpi.com.
Research on Plastic Crystals and Thermal Energy Storage Materials
NPG is recognized for its properties as a plastic crystal, a phase characterized by rotational disorder within a crystalline lattice. These materials exhibit solid-solid phase transitions with significant latent heat, making them candidates for thermal energy storage (TES) applications. Deuteration can influence these thermodynamic properties.
Deuteration of NPG can subtly alter its thermodynamic properties, such as transition temperatures, enthalpies, and entropies, due to the increased mass of the deuterium atom and the resulting changes in vibrational modes and C-D bond strength compared to C-H bonds vulcanchem.comdigitellinc.comwhiterose.ac.uk. NPG itself undergoes a solid-solid phase transition at approximately 314 K, transitioning from an ordered crystal (OC) phase to a face-centered-cubic (FCC) plastic crystal phase acs.orgarxiv.orgaip.org. This transition is associated with a large entropy change, estimated to be around 389-390 J kg−1 K−1 arxiv.orgthe-innovation.org. Research into deuterated NPG derivatives aims to understand how isotopic substitution affects these phase transition energies and temperatures, which is crucial for optimizing their performance in TES systems and barocaloric cooling applications digitellinc.comwhiterose.ac.uk. For instance, deuteration can impact molecular volume and mass distribution, thereby influencing thermodynamic behavior digitellinc.comwhiterose.ac.uk.
| Material Property | Value for NPG (Protiated) | Potential Impact of Deuteration (NPG-d6) | Reference |
| Plastic Crystal Transition Temp. | ~314 K (41 °C) | Minor shift expected | acs.orgarxiv.org |
| Transition Entropy (ΔS) | ~389-390 J kg−1 K−1 | Subtle alteration | arxiv.orgthe-innovation.org |
| Transition Enthalpy (ΔHtr) | ~119.2 ± 1.06 J g−1 (Microcalorimetry) | Subtle alteration | aip.org |
| Volume Change (ΔV) | ~5% | Subtle alteration | arxiv.org |
Development of Specialty Monomers and Additives for Polymer Research
Beyond its use in synthesizing specific polymer types, this compound can serve as a specialty monomer or additive in broader polymer research. Its ability to introduce deuterium labeling in a controlled manner makes it valuable for developing model systems to study polymer blending, morphology, or the effects of isotopic composition on material properties. For instance, in studies investigating the compatibility and behavior of different polymer components, the precise labeling offered by this compound allows for unambiguous identification and analysis of specific phases or interactions.
Compound List:
This compound: Deuterated Neopentyl Glycol (2,2-dimethyl-1,3-propanediol-d6)
Neopentyl Glycol (NPG): Non-deuterated Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)
NPG Glycol-d4: Deuterated Neopentyl Glycol (specifically deuterated at four positions)
Polyesters: Polymers synthesized from diols and diacids.
Polyurethanes: Polymers synthesized from diisocyanates and polyols.
Lauryl Maltose Neopentyl Glycol (LMNG): A detergent used in biochemical studies.
Poly(ϵ-caprolactone) (PCL): A biodegradable polyester.
Deuterated PCLs: PCL polymers with deuterium incorporation.
Deuterated ϵ-caprolactone monomers: Monomers for PCL synthesis with deuterium incorporation.
Deuterated Chloroform (CDCl₃): A deuterated solvent used in NMR spectroscopy.
Deuterium Oxide (D₂O): Heavy water, used as a solvent or reactant in deuteration processes.
Deuterated PTMO (d-PTMO): Deuterated Poly(tetramethylene oxide), a polyol used in polyurethane research.
Applications of Npg Glycol D6 in Biochemical and Bioanalytical Research
Development and Characterization of Deuterated Detergents and Amphiphiles
Deuterated detergents and amphiphiles are indispensable tools in the structural and functional analysis of biological macromolecules, particularly membrane proteins. The substitution of hydrogen with deuterium (B1214612) atoms minimizes interference in certain analytical techniques, providing clearer and more detailed results.
Research on Membrane Protein Solubilization and Structural Stability
Integral membrane proteins (IMPs) are notoriously challenging to study due to their hydrophobic nature, which requires a membrane-mimicking environment to maintain their native structure and function once extracted from their lipid bilayer. nih.govnih.gov Detergents are amphiphilic molecules used to solubilize and stabilize these proteins for in vitro analysis. nih.gov However, conventional detergents can sometimes lead to protein denaturation and aggregation. nih.gov
The development of novel detergents based on the Neopentyl Glycol (NPG) scaffold, such as Glucose-Neopentyl Glycol (GNGs), Maltose-Neopentyl Glycol (MNGs), and pendant-bearing GNGs (P-GNGs), has marked a significant advancement in the field. nih.govrsc.orgnih.gov These agents have shown superior efficacy in maintaining the stability and integrity of membrane proteins compared to conventional detergents like n-dodecyl-β-D-maltoside (DDM). nih.govsemanticscholar.org For instance, certain asymmetric MNGs were found to be significantly more effective than the widely used MNG-3 at preserving the long-term integrity of G protein-coupled receptors (GPCRs). semanticscholar.org Similarly, P-GNGs with specific pendant sizes (butyl or pentyl) have demonstrated enhanced stabilization of the human β2 adrenergic receptor (β2AR), a key GPCR. nih.gov
The use of deuterated detergents, including those synthesized from NPG Glycol-d6, is particularly crucial for structural biology techniques like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS). nih.govsaudijournals.com
In NMR spectroscopy , using deuterated detergents eliminates large, interfering proton signals from the detergent itself, which would otherwise obscure the signals from the protein of interest. This leads to higher-resolution and higher-sensitivity spectra, enabling more precise structural determination. nih.govsaudijournals.com
In SANS , the significant difference in neutron scattering length between hydrogen and deuterium allows for a technique called "contrast matching." By using a deuterated detergent in heavy water (D₂O), the detergent micelle can be rendered effectively "invisible" to the neutrons, so that the scattering signal comes only from the solubilized membrane protein, simplifying data analysis. saudijournals.com
The table below summarizes various deuterated detergents and their applications in membrane protein research, illustrating the context in which this compound-derived detergents operate.
| Detergent Type | Common Examples | Key Characteristics | Primary Applications |
| Zwitterionic | Lauryldimethylamine-oxide (LDAO) | Non-denaturing, effective for solubilizing some membrane proteins. | Solution-state NMR. saudijournals.com |
| Non-ionic | n-Dodecyl-β-D-maltoside (DDM) | Mild, non-denaturing, preserves protein-protein interactions and native structure. saudijournals.com | Extraction, purification, and structural studies of a wide range of membrane proteins. saudijournals.com |
| Phosphocholine-based | Dodecylphosphocholine (DPC) | Mimics the phosphocholine headgroup of lipids in biological membranes. | Solution-state NMR. nih.gov |
| NPG-based | Maltose-neopentyl glycol (MNGs) | Branched structure, enhances protein stability over long periods. nih.govsemanticscholar.org | Stabilization and crystallization of complex membrane proteins, including GPCRs. semanticscholar.org |
Isotope-Labeled Tracers for Advanced Research Diagnostics and Imaging Methodologies
The stable isotopic labeling of this compound makes it a valuable scaffold for creating tracers used in advanced diagnostics and imaging. The neopentyl glycol structure is particularly effective for developing stable radiohalogen-labeled compounds for applications in nuclear medicine. nih.gov
Synthesis of Radiotheranostic Agents Incorporating this compound Scaffolds
Radiotheranostics is an approach that combines diagnostic imaging and radionuclide therapy, using molecules that can be labeled with either a diagnostic or a therapeutic radioisotope. The Neopentyl Glycol (NPG) structure has emerged as a highly effective scaffold for this purpose, particularly for labeling with radiohalogens like Astatine-211 (²¹¹At), Iodine-125 (¹²⁵I), and Fluorine-18 (¹⁸F). nih.gov
A significant challenge in developing radiohalogenated tracers, especially for alpha-emitters like ²¹¹At, is their instability in the body, which leads to dehalogenation in vivo. nih.govresearchgate.net The NPG scaffold addresses this issue by providing high steric hindrance, which protects the radiohalogen from being cleaved from the molecule. nih.govresearchgate.net Researchers have successfully synthesized radiohalogen-labeled amino acid derivatives by incorporating the NPG structure. For example, compounds such as [²¹¹At]At-NpGT, [¹²⁵I]I-NpGT, and [¹⁸F]F-NpGT were designed by introducing an NPG moiety into L-tyrosine. nih.gov These agents target the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, making them promising candidates for cancer radiotheranostics. nih.govresearchgate.net
Similarly, the NPG scaffold has been used to develop tracers targeting the prostate-specific membrane antigen (PSMA), a validated target for prostate cancer. researchgate.netnih.gov The resulting compound, [²¹¹At]At-NpG-D-PSMA, demonstrated high stability and tumor accumulation, positioning it as a potential new agent for targeted alpha therapy. nih.gov The use of this compound in these syntheses would provide an additional isotopic label, useful for metabolic studies or quantification by mass spectrometry during preclinical development.
In Vitro and Preclinical Research on Tracer Stability and Biodistribution
The stability and biodistribution of NPG-based radiotracers have been extensively evaluated in cell-based (in vitro) and animal (preclinical) studies. tracercro.com In vitro studies using C6 glioma cells confirmed that NPG-based amino acid derivatives are recognized as substrates by the LAT1 transporter. nih.govresearchgate.net
Preclinical biodistribution studies in mice bearing C6 glioma tumors have demonstrated the exceptional in vivo stability of these tracers. nih.gov Key findings include:
Low accumulation of radioactivity in the stomach and thyroid gland, which are tissues that typically accumulate free radiohalogens. This indicates high stability against dehalogenation in vivo. nih.govnih.gov
The biodistribution patterns of the astatinated ([²¹¹At]At-NpGT) and fluorinated ([¹⁸F]F-NpGT) versions were very similar, which is a critical requirement for a successful theranostic pair. nih.gov
The PSMA-targeted tracer, [²¹¹At]At-NpG-D-PSMA, also showed low uptake in the stomach and thyroid, confirming its high stability against deastatination. researchgate.netnih.gov
The following table presents selected biodistribution data for NPG-based radiotracers in tumor-bearing mice, showcasing their stability and tumor-targeting capabilities.
| Compound | Time Post-Injection | % Injected Dose per Gram (Mean ± SD) in Tumor | % Injected Dose per Gram (Mean ± SD) in Stomach | % Injected Dose per Gram (Mean ± SD) in Thyroid |
| [²¹¹At]At-NpGT nih.gov | 1 hour | 4.31 ± 0.63 | 0.90 ± 0.16 | 0.74 ± 0.15 |
| [¹²⁵I]I-NpGT nih.gov | 1 hour | 4.01 ± 0.69 | 0.38 ± 0.05 | 0.44 ± 0.06 |
| [¹⁸F]F-NpGT nih.gov | 1 hour | 5.09 ± 0.66 | 0.49 ± 0.10 | 0.28 ± 0.05 |
| [²¹¹At]At-NpG-D-PSMA researchgate.netnih.gov | 1 hour | 17.5 ± 2.4 | 0.48 ± 0.07 | 0.23 ± 0.04 |
Use in Mass Spectrometry-Based Research for Metabolomics and Proteomics (as internal standards or probes)
In mass spectrometry (MS)-based research, stable isotope-labeled compounds are essential for accurate quantification and quality control. isolife.nl this compound, with its six deuterium atoms, is well-suited for use as an internal standard in metabolomics and proteomics studies involving NPG-containing molecules.
An internal standard is a compound with nearly identical chemical and physical properties to the analyte of interest, which is added in a known quantity to a sample before analysis. isolife.nlnih.gov Because the internal standard and the analyte behave similarly during sample preparation, extraction, and MS analysis, any variations or sample loss will affect both compounds equally. By comparing the MS signal of the analyte to that of the known amount of internal standard, a precise quantification can be achieved, correcting for matrix effects and analytical variability. isolife.nl
In metabolomics, where the goal is the comprehensive analysis of small molecules, deuterated standards like this compound can be used to quantify their non-deuterated counterparts or related metabolites. isolife.nl In proteomics, NPG-derived detergents like Lauryl Maltose (B56501) Neopentyl Glycol (LMNG) are used to improve sample preparation for low-input and single-cell proteomics by reducing the loss of proteins and peptides. nih.gov In such studies, this compound could be used to synthesize a deuterated version of the detergent, which could then serve as an internal standard to precisely quantify the amount of residual detergent or to normalize protein and peptide signals in complex mixtures.
Advanced Analytical and Methodological Developments Utilizing Npg Glycol D6
Method Development for Quantitative Analysis of NPG Glycol-d6 and its Derivatives
The accurate quantification of this compound is essential for its effective use as an internal standard and tracer. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of glycols and their deuterated analogs. The development of robust GC-MS methods for this compound involves optimizing chromatographic conditions to achieve clear separation from its non-deuterated counterpart and other matrix components.
Key aspects of method development include the selection of an appropriate GC column, typically a polar phase like polyethylene (B3416737) glycol, to ensure good peak shape and resolution for these polar compounds. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to selectively detect and quantify the deuterated compound and its derivatives, even at low concentrations. The use of deuterated internal standards, such as this compound itself in isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision by correcting for variations during sample preparation and analysis.
While specific validated methods for this compound are not extensively published, the principles for analyzing other deuterated glycols are well-established and directly applicable. These methods are crucial for applications in metabolomics, environmental analysis, and quality control in industrial processes where NPG is used.
Standardization and Reference Material Applications in Analytical Chemistry
This compound serves as an invaluable tool in analytical chemistry for standardization and as a reference material. In quantitative analysis, particularly with mass spectrometry, isotopically labeled compounds like this compound are the gold standard for use as internal standards. nih.govnih.gov This is because their chemical and physical properties are nearly identical to the corresponding non-labeled analyte, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation. However, their difference in mass allows for easy differentiation by a mass spectrometer.
The use of this compound as an internal standard corrects for matrix effects and variations in instrument response, leading to more accurate and reliable quantification of neopentyl glycol in various samples. rsc.org While certified reference materials (CRMs) for this compound are not widely listed, the synthesis of high-purity deuterated analogs for use as analytical standards is a common practice in specialized laboratories. iaea.org The availability of such standards is critical for the validation of analytical methods and for ensuring the comparability of results across different laboratories.
Environmental Fate and Degradation Study Methodologies Using this compound as a Tracer
Understanding the environmental fate and degradation of industrial chemicals like neopentyl glycol is crucial for assessing their environmental impact. jiuanchemical.com Isotopic labeling with deuterium (B1214612) offers a powerful methodology for these studies. taylorfrancis.com By introducing this compound into a controlled environmental system, such as a soil or water sample, researchers can accurately trace its movement, distribution, and breakdown over time.
The use of a deuterated tracer allows for the unambiguous differentiation of the added compound from any naturally occurring or pre-existing neopentyl glycol in the environment. This is particularly important for studying biodegradation pathways, where the formation of metabolites can be monitored by tracking the isotopic label. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and GC-MS are employed to detect and quantify this compound and its degradation products at very low concentrations. nih.gov
Computational and Theoretical Studies on Npg Glycol D6
Quantum Chemical Calculations of Electronic Structure and Deuteration Effects
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) or ab initio techniques, are fundamental for understanding the electronic structure of NPG Glycol-d6. These calculations can predict molecular geometry, bond lengths, bond angles, and charge distribution. The substitution of hydrogen atoms with deuterium (B1214612) atoms (a heavier isotope) can lead to minor but measurable changes in electronic properties due to the difference in nuclear mass and, consequently, zero-point energy and vibrational frequencies.
For this compound, these calculations would aim to:
Determine Optimized Geometries: Precisely map out the equilibrium molecular structure, including bond lengths and angles, and assess how deuteration might subtly alter these parameters.
Analyze Electronic Properties: Compute molecular orbitals, atomic charges, dipole moments, and polarizabilities. Deuteration can induce slight shifts in electron density due to the volume and mass differences of deuterium compared to hydrogen.
Investigate Vibrational Frequencies: Calculate the normal modes of vibration. The C-D bond vibration is typically at a lower frequency than the C-H bond vibration, a key indicator of deuteration. These calculations provide a theoretical basis for interpreting infrared (IR) and Raman spectra.
While specific numerical data for this compound from these calculations are scarce in general searches, a hypothetical output from such studies might include calculated bond lengths and vibrational frequencies, as illustrated in a generalized data table for deuterated alcohols.
| Property | Calculated Value (this compound) | Units | Method (Hypothetical) |
| C-O bond length | 1.42 | Å | DFT (e.g., B3LYP) |
| C-C bond length (methyl) | 1.54 | Å | DFT (e.g., B3LYP) |
| O-H stretching frequency | 3350 | cm⁻¹ | DFT (e.g., B3LYP) |
| C-D stretching frequency | 2500 | cm⁻¹ | DFT (e.g., B3LYP) |
| Dipole Moment | 1.85 | Debye | DFT (e.g., B3LYP) |
Molecular Dynamics Simulations of this compound Systems and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound in condensed phases, such as liquids or solids, and how it interacts with its environment. These simulations track the motion of atoms and molecules over time, allowing for the study of diffusion, viscosity, and the formation of hydrogen bond networks.
Key aspects explored through MD simulations for this compound would include:
Hydrogen Bonding: Quantifying the strength and dynamics of hydrogen bonds formed between this compound molecules and with solvent molecules. Deuteration can influence hydrogen bond strength due to changes in vibrational frequencies and zero-point energies.
Intermolecular Pair Distributions: Analyzing radial distribution functions (RDFs) to understand the spatial arrangement of molecules and the nature of their interactions.
Transport Properties: Simulating diffusion coefficients and viscosity, which can be sensitive to isotopic mass. Heavier isotopes often exhibit slower diffusion.
Conformational Dynamics: Observing the flexibility of the molecule and how it samples different conformations, particularly around the C-C and C-O bonds.
The accuracy of MD simulations relies heavily on the quality of the force fields used. For this compound, specialized force fields that account for the presence of deuterium would be necessary.
Modeling of Isotope Effects and Spectroscopic Signatures
The substitution of hydrogen with deuterium leads to observable "isotope effects," which are changes in physical or chemical properties due to the mass difference. Theoretical modeling is crucial for predicting and explaining these effects, particularly as they manifest in spectroscopic techniques.
For this compound, modeling efforts would focus on:
Vibrational Spectroscopy (IR/Raman): Predicting the shifts in vibrational frequencies for C-D bonds compared to C-H bonds. This is a direct consequence of the reduced mass in vibrational modes involving deuterium. For example, the O-H stretch in NPG Glycol would appear at a higher frequency than the O-D stretch if the hydroxyl hydrogens were deuterated, and C-D stretches appear at lower frequencies than C-H stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) has a different NMR spin (spin=1) and gyromagnetic ratio compared to hydrogen (¹H, spin=1/2). This leads to distinct NMR signals (chemical shifts and coupling constants) and relaxation behaviors. Modeling can predict these NMR parameters for this compound, aiding in its identification and characterization.
Thermodynamic Isotope Effects: Predicting changes in equilibrium constants or thermodynamic properties that arise from isotopic substitution. These effects are often related to differences in zero-point energies and vibrational partition functions.
A hypothetical table illustrating predicted spectroscopic shifts due to deuteration might look like this:
| Spectroscopic Technique | Transition/Mode | Non-deuterated (NPG Glycol) | Deuterated (this compound) | Shift (approx.) |
| IR Spectroscopy | O-H Stretch | ~3300 cm⁻¹ | N/A (if methyl deuterated) | N/A |
| IR Spectroscopy | C-H Stretch | ~2900 cm⁻¹ | ~2150 cm⁻¹ (C-D Stretch) | -750 cm⁻¹ |
| ¹H NMR | Methyl Protons | ~0.9 ppm | N/A (deuterated) | N/A |
| ²H NMR | Methyl Deuterons | N/A | ~0.9 ppm | - |
Theoretical Frameworks for this compound Phase Transitions and Dynamics
Understanding the phase behavior and molecular dynamics of this compound requires theoretical frameworks that can model collective phenomena and molecular motion. This includes predicting melting points, glass transition temperatures, and relaxation processes.
Theoretical approaches applicable to this compound phase transitions and dynamics include:
Lattice Dynamics: For crystalline solids, modeling the vibrational modes of the crystal lattice can help predict thermodynamic properties and phase stability.
Thermodynamic Modeling: Using statistical mechanics to relate molecular properties to macroscopic thermodynamic quantities, such as heat capacity, entropy, and phase transition enthalpies.
Kinetic Isotope Effects on Dynamics: Investigating how deuteration affects the rates of molecular processes, such as conformational changes, rotational diffusion, or proton transfer (if applicable to the hydroxyl groups). These effects are often linked to differences in activation energies that are influenced by zero-point energy differences.
Coarse-Grained Simulations: For complex systems or longer timescales, coarse-grained molecular models can be developed to efficiently simulate phase behavior and dynamics, though parameterization would need to account for deuteration.
While specific phase transition data for this compound are not widely available, general studies on neopentyl glycol and other glycols suggest potential for hydrogen-bonded networks that influence their solid-state and liquid properties. Theoretical studies would aim to quantify how the isotopic substitution in this compound modifies these network structures and dynamics, potentially altering transition temperatures or relaxation times.
Future Research Directions and Emerging Applications of Npg Glycol D6
Exploration of Novel Synthetic Pathways for Site-Specific Deuteration
The utility of NPG Glycol-d6 is fundamentally dependent on its efficient and precise synthesis. Future research will likely focus on developing novel synthetic routes that allow for high-yield, site-specific deuteration. While general methods for producing deuterated compounds exist, tailoring these to the NPG structure is a key area for development. clearsynth.comnih.gov Current strategies often involve multi-step chemical reactions using deuterated precursors. clearsynth.combeilstein-journals.org
Advancements are anticipated in catalytic H/D exchange processes using heavy water (D₂O) and transition-metal catalysts, which could offer a more direct and cost-effective route to this compound. pharmaffiliates.com The development of chemoenzymatic methods, employing engineered enzymes, could also provide pathways with exceptional selectivity, minimizing deuterium (B1214612) scrambling and the formation of undesired isotopologues. beilstein-journals.org Research in this area is crucial for producing high-purity this compound, which is essential for its application in sensitive analytical techniques. nih.gov
| Chemoenzymatic Synthesis | Deuterated Substrates, D₂O | High selectivity, environmentally friendly conditions. | Enzyme engineering and stability, scalability of the process. |
Integration into Advanced Spectroscopic and Imaging Techniques
The distinct mass and nuclear magnetic resonance properties of deuterium make this compound an excellent probe for advanced spectroscopic and imaging methods. pharmaffiliates.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds are routinely used as solvents. acs.org However, the specific labeling in this compound allows it to be used as an internal standard for quantitative NMR (qNMR) or as a tracer to study reaction mechanisms and kinetics in complex mixtures, such as during polymerization reactions to form polyesters.
In mass spectrometry (MS), the mass shift introduced by the six deuterium atoms provides a clear signature, making this compound an ideal internal standard for quantifying its non-deuterated counterpart in various matrices, from industrial process streams to environmental samples. pharmaffiliates.comacs.org Furthermore, advanced imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) could utilize this compound to map the spatial distribution of NPG-derived polymers or coatings on surfaces with high resolution, providing insights into material structure and degradation. nih.gov
Table 2: Potential Spectroscopic and Imaging Applications for this compound
| Technique | Role of this compound | Information Gained |
|---|---|---|
| Quantitative NMR (qNMR) | Internal Standard | Precise concentration measurement of NPG or its derivatives. |
| Mass Spectrometry (MS) | Internal Standard | Accurate quantification in complex samples. |
| Vibrational Spectroscopy (IR/Raman) | Isotopic Probe | Study of molecular interactions and bond dynamics. |
| NanoSIMS Imaging | Isotopic Label | High-resolution spatial distribution in materials. nih.gov |
Multiscale Modeling and Simulation Approaches for Complex Systems
Computational modeling and simulation are indispensable tools for understanding and predicting the behavior of materials at multiple scales. dierk-raabe.com this compound can play a crucial role in validating and refining these models. In molecular dynamics (MD) simulations of polymers derived from NPG, such as polyester resins, the deuterated methyl groups can serve as specific tracking points.
By comparing simulation results with experimental data obtained from techniques like neutron scattering on this compound containing systems, researchers can assess the accuracy of force fields and models used to describe molecular motion, chain conformation, and intermolecular interactions. This iterative process of simulation and experimental validation is essential for developing predictive models for material properties like thermal stability, weather resistance, and mechanical strength, which are key characteristics of NPG-based coatings and resins. eastman.comstraitsresearch.com Multiscale modeling approaches that link quantum mechanical calculations, molecular dynamics, and continuum mechanics can benefit from the precise experimental data that deuterated probes like this compound can provide. dierk-raabe.com
Expanding Tracer Applications in Non-Clinical Biomedical Research
While NPG is primarily an industrial chemical, its deuterated form has potential as a tracer in specific non-clinical biomedical research contexts. Stable isotope tracers are widely used to study metabolic pathways and the fate of molecules in biological systems. nih.gov this compound could be used to study the biodistribution, degradation, and clearance of NPG-containing materials that may have incidental human exposure, such as plasticizers or coatings on medical devices.
For instance, researchers could incorporate this compound into a polymer formulation and then track its potential leaching and subsequent fate in in vitro cell culture models or in vivo animal studies using mass spectrometry. clearsynth.com This provides a powerful method for assessing the stability and biocompatibility of new materials without the use of radioactive labels. nih.gov Such studies are crucial for the safety assessment and regulatory approval of materials used in applications where human contact is possible.
Role in Sustainable Chemistry and Green Synthesis Research
The principles of green chemistry focus on designing chemical processes that are efficient, produce minimal waste, and use environmentally benign substances. mdpi.com this compound can serve as a valuable model compound for optimizing the industrial synthesis of NPG and its derivatives. The traditional synthesis of NPG involves the reaction of isobutyraldehyde (B47883) and formaldehyde (B43269). atamankimya.comresearchgate.net
By using this compound as an internal standard, analytical methods can be developed to precisely monitor the progress of these reactions, identify the formation of byproducts, and quantify reaction yields with high accuracy. This detailed process understanding allows for the systematic optimization of reaction conditions—such as temperature, pressure, and catalyst choice—to maximize efficiency and minimize waste, a core tenet of green chemistry. mdpi.comhealthbiotechpharm.org For example, tracking the deuterated compound could help in optimizing a new catalytic process designed to avoid the generation of waste streams associated with older production methods. researchgate.net This approach contributes to the development of more sustainable and economically viable chemical manufacturing processes.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing NPG Glycol-d6 purity and isotopic enrichment?
- Methodological Answer : Deuterium nuclear magnetic resonance (²H NMR) is critical for assessing isotopic enrichment, as it directly quantifies deuterium integration in the molecular structure. Mass spectrometry (MS) complements this by analyzing isotopic patterns, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess chemical purity. For reproducibility, calibrate instruments using certified deuterated standards and validate results against non-deuterated analogs .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Use accelerated stability testing by exposing the compound to controlled temperatures, humidity, and light. Monitor degradation via periodic NMR or MS to track deuterium retention. Include control samples (non-deuterated NPG Glycol) to distinguish isotopic stability from general chemical degradation. Statistical tools like ANOVA can identify significant degradation trends .
Q. What protocols ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer : Employ internal standard methods with isotopically labeled analogs (e.g., NPG Glycol-d8) to correct for matrix effects in MS or chromatography. Optimize extraction protocols to minimize isotopic exchange, particularly in aqueous environments. Validate methods using spike-recovery experiments .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) of this compound be systematically evaluated in catalytic reaction mechanisms?
- Methodological Answer : Design parallel reactions using this compound and its non-deuterated counterpart under identical conditions. Measure rate constants via in situ spectroscopy (e.g., FTIR or UV-Vis) and calculate KIE as . Use computational modeling (DFT) to correlate experimental KIEs with transition-state geometries. Address contradictory data by verifying solvent deuteration levels and catalyst purity .
Q. What strategies resolve discrepancies in solvent property data for deuterated glycols across studies?
- Methodological Answer : Conduct a meta-analysis of published data, categorizing results by experimental conditions (temperature, concentration, measurement technique). Use multivariate regression to identify confounding variables (e.g., trace water in deuterated solvents). Validate findings through controlled replication studies, emphasizing standardized reporting of methodological details .
Q. How can this compound be utilized as a tracer in metabolic flux analysis, and what are the limitations?
- Methodological Answer : Introduce this compound into biological systems and track deuterium incorporation via LC-MS. Employ isotopomer spectral analysis (ISA) to model metabolic pathways. Key limitations include potential isotopic exchange with cellular water and interference from endogenous metabolites. Mitigate these by using short incubation times and validating with ¹³C-labeled tracers .
Methodological Frameworks for Rigorous Inquiry
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in deuterated solvent applications or isotopic effect mechanisms .
- Data Contradiction Analysis : Use root-cause analysis (RCA) to isolate variables in conflicting studies, such as impurities in deuterated reagents or instrument calibration drift .
- Literature Synthesis : Leverage Google Scholar’s advanced search with keywords like “deuterated glycols kinetic studies” or “this compound NMR applications,” filtering for high-impact journals and citation count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
